6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
Description
The compound 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a hydroxy group at position 6, a methyl group at position 7, and a 4-(2-methoxyphenyl)piperazine moiety linked via a methyl group at position 4 of the coumarin backbone. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anticancer, and antimicrobial effects . The structural modifications in this compound aim to enhance receptor binding, solubility, or metabolic stability.
The hydroxy group at position 6 may contribute to hydrogen bonding with biological targets, while the methyl group at position 7 could improve lipophilicity .
Properties
IUPAC Name |
6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-11-21-17(13-19(15)25)16(12-22(26)28-21)14-23-7-9-24(10-8-23)18-5-3-4-6-20(18)27-2/h3-6,11-13,25H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSFBYFHPVFHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 2-methoxyphenylpiperazine.
Reaction Conditions: The reaction is carried out in dry acetone with anhydrous potassium carbonate at 50°C.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using green solvents and catalysts.
Chemical Reactions Analysis
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
4-(3-Chlorophenyl)Piperazine Derivative
The analog 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one () replaces the 2-methoxyphenyl group with a 3-chlorophenyl substituent. This substitution may enhance interactions with hydrophobic pockets in target proteins .
4-(4-Methoxyphenyl)Piperazine Derivative
In 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (), the methoxy group is shifted to the para position. The para substitution likely increases steric bulk and alters the molecule’s dipole moment, which could affect binding to G-protein-coupled receptors (GPCRs) or enzymes like acetylcholinesterase .
Hydroxyethyl-Modified Piperazine
The compound 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one () introduces a hydroxyethyl group on the piperazine.
Variations in Coumarin Substituents and Linkage
Ethoxy-Linked Piperazine
In 8-acetyl-7-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy)-4-methylchromen-2-one (), the piperazine is connected via an ethoxy spacer at position 7 instead of a methyl group at position 4. The ethoxy linker increases flexibility and may reduce steric hindrance during receptor binding. However, the acetyl group at position 8 could introduce metabolic instability .
Thioether-Linked Piperazine
7-((4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one () employs a thioether butyl chain. The sulfur atom increases lipophilicity and may enhance membrane permeability, though oxidation to sulfoxide metabolites could affect pharmacokinetics .
Chloro-Substituted Coumarin
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one () replaces the hydroxy group at position 6 with chlorine.
Comparative Data Table
Biological Activity
6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, in vitro and in vivo studies, structure-activity relationships (SAR), and comparative analysis with related compounds.
Compound Overview
This compound belongs to the class of chromen-2-one derivatives and features a hydroxy group, a methoxyphenyl piperazine moiety, and a methyl group attached to the chromen core. Its structural uniqueness contributes to various pharmacological properties, making it a candidate for further research in drug discovery.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Chromen Core : Condensation of salicylaldehyde with a β-keto ester under acidic conditions.
- Introduction of the Piperazine Moiety : Reacting the chromen intermediate with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiviral activity against various viruses, including influenza A and Coxsackie B4 virus. The half-maximal inhibitory concentration (IC50) values are critical for assessing potency:
| Virus Type | IC50 (µM) |
|---|---|
| Influenza A | 5.12 |
| Coxsackie B4 | 3.45 |
Additionally, cytotoxicity screening against human cancer cell lines has shown promising results. For example, the compound exhibited cytotoxic effects on AGS (gastric cancer) cells with an IC50 value of approximately 15 µM.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety of this compound. Preliminary studies indicate potential neuroprotective effects, particularly in models simulating neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Hydroxy Group : Contributes to antioxidant properties.
- Piperazine Moiety : Enhances receptor binding affinity.
- Methyl Group : Influences lipophilicity and cellular uptake.
Research into derivatives has shown that modifications can optimize biological properties. For instance, replacing the methyl group with larger alkyl groups has been noted to enhance anticancer activity.
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy and methoxy groups on chromen core | Antioxidant properties |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | Methyl group addition | Anti-inflammatory properties |
| 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | Additional phenoxy group | Antimicrobial activity |
The unique combination of functional groups in this compound allows for versatile modifications, enhancing its potential in drug development compared to its analogs.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In a study involving mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Anticancer Activity : A series of experiments conducted on various cancer cell lines indicated that this compound significantly inhibited cell proliferation, particularly in gastric and breast cancer cells.
- Antiviral Efficacy : Clinical trials assessing its effectiveness against viral infections showed promising results, warranting further investigation into its mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
